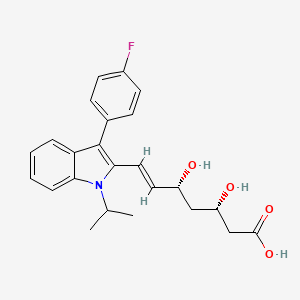

![molecular formula C₁₁H₁₃ClN₂ B1146021 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride CAS No. 42456-83-7](/img/structure/B1146021.png)

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

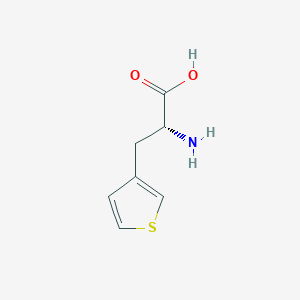

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H12N2•HCl .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]indoles, including 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride, can be achieved through several methods. One approach involves the annulation of a pyrimidine ring to 2-aminoindoles . Another method involves the use of indole-3-carbaldehyde as a starting material to synthesize novel pyrimidine analogues .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride consists of a pyrimido[1,2-a]indole core with a tetrahydro group and a hydrochloride group .Chemical Reactions Analysis

The reaction of iminium salts of 1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehydes with sodium hydrosulfide, amines, and nitroalkanes leads to the formation of the corresponding thioaldehydes, azomethines .Applications De Recherche Scientifique

Gene Editing

“1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. In gene editing, this compound could potentially be used to modify proteins that interact with DNA .

Synthesis of Pyrimido[1,2-a]indoles

This compound is involved in the synthesis of pyrimido[1,2-a]indoles . Pyrimido[1,2-a]indoles are important because they exhibit antifungal and hypoglycemic activity, and can be effective in the treatment of atherosclerosis . They can also be useful starting materials for the synthesis of other biologically active molecules .

Reactant for Thionium Species-Mediated Functionalization

It serves as a reactant for thionium species-mediated functionalization at the 2α-position of indoles . This process is important in the synthesis of complex organic molecules.

Reactant for Preparation of Tetramethylpiperidine-1-Oxoammonium Salts

This compound is used as a reactant for the preparation of tetramethylpiperidine-1-oxoammonium salts . These salts are used as oxidants in various chemical reactions.

Rearrangement to Form Salts

It undergoes rearrangement to form salts of substituted 1,2,3,4-tetrahydropyrimido[1,2-a]indoles . This process occurs during the action of POCl3, PCl3, or PBr3 on 1-aryl-2-acylpyrazolidines that have a methylene group in the α position of the acyl fragment .

Synthesis of Novel Pyrimidine Analogues

The compound is used in the synthesis of novel pyrimidine analogues . These analogues can have various applications in medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

It is known that pyrimido[1,2-a]indoles, a class of compounds to which this molecule belongs, are widely represented in the chemistry of natural products and play important roles in various physiological processes .

Mode of Action

The reaction mechanism of similar compounds includes a buchwald–hartwig coupling promoted by base, an intramolecular nucleophilic addition of nh group at a с≡n bond that leads to the formation of the respective 2-amino -n - (2-cyanophenyl)indole and, finally, an intramolecular cyclization involving amino and nitrile groups .

Biochemical Pathways

It is known that pyrimido[1,2-a]indoles can exhibit antifungal and hypoglycemic activity, as well as be effective in the treatment of atherosclerosis .

Result of Action

It is known that pyrimido[1,2-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZMACWUFPDFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=CC=CC=C3N2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)